2-(N-Ethylanilino)ethanol CAS number 92-50-2
2-(N-Ethylanilino)ethanol CAS number 92-50-2
An In-depth Technical Guide: 2-(N-Ethylanilino)ethanol (CAS 92-50-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-Ethylanilino)ethanol, with CAS number 92-50-2, is an organic compound belonging to the amino alcohol and aniline (B41778) derivative families.[1] Its chemical structure, featuring both a hydroxyl group and a tertiary amine, imparts unique reactivity, making it a valuable intermediate in various fields of chemical synthesis.[2] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, with a focus on its relevance in the dye industry, materials science, and emerging potential in drug development.
Chemical Identification and Properties
The fundamental identifiers and physicochemical properties of 2-(N-Ethylanilino)ethanol are summarized below. This compound is a low-melting solid or a clear yellow liquid, which may darken upon storage.[1][3][4]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 92-50-2 | [1][5] |
| Molecular Formula | C₁₀H₁₅NO | [1][6] |
| Molecular Weight | 165.23 g/mol | [1][5] |
| IUPAC Name | 2-(N-ethylanilino)ethanol | [7] |
| Synonyms | N-Ethyl-N-hydroxyethylaniline, 2-(Ethylphenylamino)ethanol, Ethylphenylethanolamine | [1][8][9] |
| Appearance | Clear colorless to yellow/orange liquid; may be a low melting solid. Product may darken in storage. | [1][3][4] |
| Form | Solid | [5] |
| Melting Point | 33 - 38 °C (lit.) | [1][3][5] |
| Boiling Point | 268 - 276 °C (lit.) | [1][3][5] |
| Density | 1.020 g/cm³ | [1][3] |
| Flash Point | 120 °C | [1][3][10] |
| Water Solubility | 4.975 g/L at 20 °C | [1][4][10] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][10] |
| Refractive Index | 1.5605 - 1.5625 |[1][4] |
Synthesis and Manufacturing
The primary industrial synthesis of 2-(N-Ethylanilino)ethanol involves the reaction of N-ethylaniline with ethylene (B1197577) oxide. A patented method highlights a solvent-free approach using taurine (B1682933) as a catalyst, which is noted for its high efficiency and environmental benefits.[11] An older method involves the reaction of N-ethylaniline with chloroethanol in a polar solvent in the presence of an inorganic base, though this process generates more wastewater.[11]
Applications and Research Focus
Dye and Pigment Industry
The most prominent application of 2-(N-Ethylanilino)ethanol is as a key intermediate in the synthesis of azo dyes.[1][12] It serves as a coupling component that reacts with diazonium salts to form stable, vibrant azo compounds.[4][5] A notable example is its use in the preparation of N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1), a chromophore used in textiles, plastics, and printing inks.[4][5][13]
Materials Science
In the field of materials science, 2-(N-Ethylanilino)ethanol is utilized in the synthesis of nonlinear optical (NLO) chromophores.[4][5] It can be coupled with various molecules, such as 2-amino-5-formylthiophene, to create materials with specific light-modulating properties for potential use in optoelectronic devices.[5]
Pharmaceutical and Drug Development
Emerging research has identified 2-(N-Ethylanilino)ethanol as a selective ErbB2 (Neu) inhibitor and an apoptosis inducer.[] The ErbB2 receptor is a member of the epidermal growth factor receptor family and is a well-established target in cancer therapy, particularly in breast cancer. Its ability to inhibit this receptor and induce programmed cell death suggests a potential therapeutic application, making it a compound of interest for further investigation in drug discovery and development.[]
Experimental Protocols
Synthesis of 2-(N-Ethylanilino)ethanol via Ethoxylation
This protocol is adapted from a patented, solvent-free method.[11][15]
Reactants:
-
N-ethylaniline (e.g., 200 mol)
-
Ethylene oxide (e.g., 202 mol)
-
Taurine (catalyst, e.g., 1.9 mol)
Procedure:
-
Purge a suitable autoclave with nitrogen gas to create an inert atmosphere.
-
Charge the autoclave with N-ethylaniline, ethylene oxide, and the taurine catalyst.
-
Seal the autoclave, ensuring the lid is securely fastened.
-
Begin heating the mixture at a controlled rate (e.g., 1 °C/min) until the temperature reaches approximately 102 °C.
-
Discontinue heating. The exothermic reaction will cause the temperature to rise naturally to around 133 °C.[15]
-
Maintain the reaction mixture at 133 °C for a duration of 4 hours to ensure completion.[15]
-
After the reaction period, cool the mixture down to 40 °C.
-
Discharge the resulting product, N-ethyl-N-hydroxyethylaniline. The reported yield for this method is high (e.g., 99%).[11]
Characterization and Analytical Methods
While specific experimental protocols for analysis are not detailed in the provided literature, standard analytical techniques are used for quality control and characterization:
-
Gas Chromatography (GC): Used to determine the purity of the compound, with commercial grades often exceeding 97-98%.[8][16]
-
Spectroscopy:
Visualizations
Synthesis Workflow
Caption: Synthesis of 2-(N-Ethylanilino)ethanol.
Application in Azo Dye Synthesis
Caption: Role in Azo Dye (AZ1) Synthesis.
Potential Pharmacological Pathway
Caption: Potential Mechanism as an ErbB2 Inhibitor.
Safety and Handling
2-(N-Ethylanilino)ethanol is considered hazardous and requires careful handling.[3] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8][15][18]
Table 2: Hazard Information and PPE
| Category | Details | Reference |
|---|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Signal Word | Warning | [5][8] |
| Precautionary Statements | P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5][18] |
| Personal Protective Equipment (PPE) | Eyeshields, protective gloves, dust mask type N95 (US) | [5] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere, kept in a dark place. | [1][3][4] |
| Incompatible Materials | Oxidizing agents |[3][8] |
Conclusion
2-(N-Ethylanilino)ethanol (CAS 92-50-2) is a versatile chemical intermediate with well-established roles in the synthesis of dyes and advanced materials. Its structural features enable critical coupling reactions for producing azo compounds and NLO chromophores. Furthermore, recent findings pointing to its activity as a selective ErbB2 inhibitor open a new avenue for its application in oncological research and drug development. Proper adherence to safety and handling protocols is essential when working with this compound due to its hazardous nature.
References
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- 5. 2-(N-Ethylanilino)ethanol 99 92-50-2 [sigmaaldrich.com]
- 6. 2-(N-Ethylanilino)ethanol | 92-50-2 | AAA09250 | Biosynth [biosynth.com]
- 7. 2-(N-ethylanilino)ethanol | C10H15NO | CID 62338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
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- 10. chembk.com [chembk.com]
- 11. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 12. 2-(N-Ethylanilino)ethanol | 92-50-2 | Benchchem [benchchem.com]
- 13. 2-(N-Ethylanilino)ethanol , >97.0%(GC) , 92-50-2 - CookeChem [cookechem.com]
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